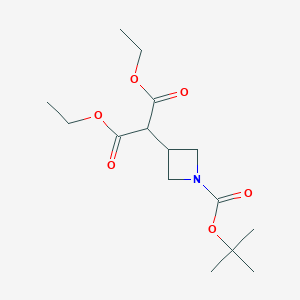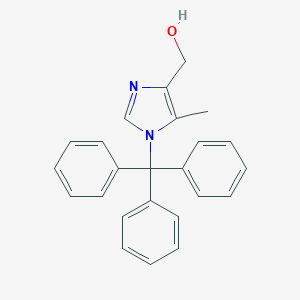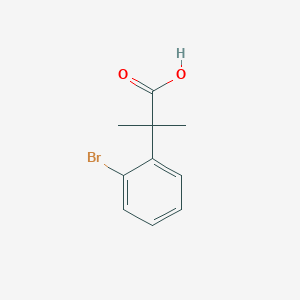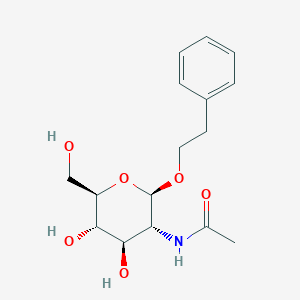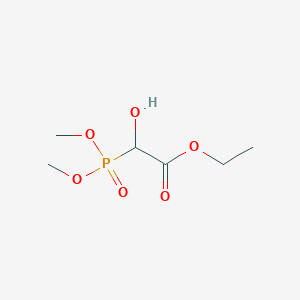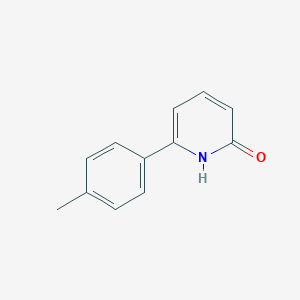
4,6-Dibromo-2-(methylthio)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromo-2-(methylthio)pyrimidine: is an organic compound with the molecular formula C₅H₄Br₂N₂S. It is a derivative of pyrimidine, characterized by the presence of two bromine atoms at the 4 and 6 positions and a methylthio group at the 2 position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2-(methylthio)pyrimidine typically involves the bromination of 2-(methylthio)pyrimidine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 4 and 6 positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is common. This ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4,6-Dibromo-2-(methylthio)pyrimidine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by aryl or vinyl groups using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids in the presence of bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 4,6-diamino-2-(methylthio)pyrimidine, 4,6-dimethoxy-2-(methylthio)pyrimidine, etc.
Oxidation Products: 4,6-Dibromo-2-(methylsulfinyl)pyrimidine or 4,6-Dibromo-2-(methylsulfonyl)pyrimidine.
Coupling Products: Various aryl or vinyl-substituted pyrimidines.
Scientific Research Applications
Chemistry: 4,6-Dibromo-2-(methylthio)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various substitution and coupling reactions makes it valuable in the development of new materials and pharmaceuticals.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These compounds can serve as scaffolds for the development of antiviral, antibacterial, and anticancer agents.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism by which 4,6-Dibromo-2-(methylthio)pyrimidine exerts its effects depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the pyrimidine ring. In oxidation reactions, the methylthio group is transformed into more oxidized forms, altering the electronic properties of the molecule. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
4,6-Dichloro-2-(methylthio)pyrimidine: Similar structure but with chlorine atoms instead of bromine.
4,6-Dibromo-2-(ethylthio)pyrimidine: Similar structure but with an ethylthio group instead of a methylthio group.
2,4,6-Tribromopyrimidine: Contains three bromine atoms without the methylthio group.
Uniqueness: 4,6-Dibromo-2-(methylthio)pyrimidine is unique due to the combination of bromine atoms and a methylthio group, which provides distinct reactivity patterns. The presence of bromine atoms makes it more reactive in substitution and coupling reactions compared to its chloro analogs. The methylthio group offers additional sites for oxidation, making it versatile for various synthetic applications.
Properties
IUPAC Name |
4,6-dibromo-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXDLTZWSOPGOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B175471.png)
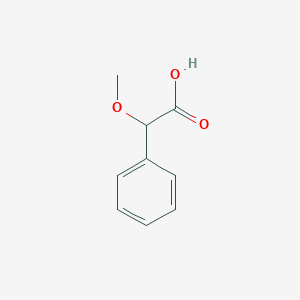
![3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B175475.png)
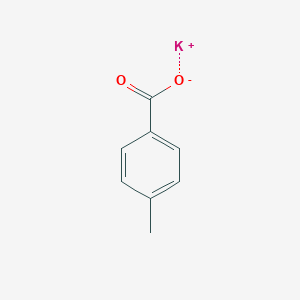
![5-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B175483.png)
